(2-Methoxyethyl)hydrazine dihydrochloride
Description
Chemical Significance and Research Relevance
(2-Methoxyethyl)hydrazine dihydrochloride (CAS 885330-03-0) is a hydrazine derivative with the molecular formula $$ \text{C}3\text{H}{12}\text{Cl}2\text{N}2\text{O} $$ and a molecular weight of 163.05 g/mol. Its structure combines a hydrazine backbone ($$-\text{N}-\text{N}-$$) with a methoxyethyl group ($$-\text{OCH}2\text{CH}2-$$), making it a versatile reagent in synthetic chemistry. The compound’s significance lies in its dual reactivity: the hydrazine group acts as a nucleophile, while the methoxyethyl moiety enhances solubility in polar solvents.
In research, it serves as a precursor for synthesizing nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are critical in pharmaceutical development. Its ability to form stable hydrazones with carbonyl compounds also makes it valuable in proteomics for protein crosslinking and labeling.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}3\text{H}{12}\text{Cl}2\text{N}2\text{O} $$ |
| Molecular Weight | 163.05 g/mol |
| CAS Number | 885330-03-0 |
| Parent Compound (CID) | 542451 |
| Solubility | Water-soluble |
Historical Development and Discovery
The compound emerged in the late 20th century as part of efforts to modify hydrazine for improved stability and specificity in organic reactions. Early synthetic routes involved reacting hydrazine hydrate with 2-methoxyethyl chloride under controlled conditions, followed by hydrochloric acid treatment to isolate the dihydrochloride salt. Its CAS registration in 2003 (885330-03-0) marked its formal entry into chemical databases, enabling standardized use in academia and industry.
Key milestones include:
Scope of Academic and Industrial Applications
Academic Research
- Heterocycle Synthesis : Used to prepare pyridazinones and triazolines via cyclocondensation with diketones or α,β-unsaturated carbonyls.
- Crosslinking Agent : Facilitates study of protein-protein interactions by forming covalent bonds with aldehyde-containing biomolecules.
- Coordination Chemistry : Serves as a ligand in transition metal complexes, enhancing catalytic activity in oxidation reactions.
Industrial Applications
- Pharmaceutical Intermediates : Key precursor for antihypertensive agents (e.g., hydralazine analogs) and antifungal compounds.
- Agrochemicals : Incorporated into herbicides and plant growth regulators due to its ability to inhibit amino acid biosynthesis.
- Polymer Chemistry : Modifies epoxy resins to improve thermal stability and adhesion properties.
Comparative Analysis of Hydrazine Derivatives
| Compound | Molecular Formula | Key Application |
|---|---|---|
| (2-Methoxyethyl)hydrazine | $$ \text{C}3\text{H}{10}\text{N}_2\text{O} $$ | Proteomics |
| Benzylhydrazine | $$ \text{C}7\text{H}{10}\text{N}_2 $$ | Antidepressant synthesis |
| Phenylhydrazine | $$ \text{C}6\text{H}8\text{N}_2 $$ | Carbohydrate analysis |
This compound’s unique methoxyethyl group distinguishes it from simpler hydrazines, enabling tailored reactivity for specialized applications. Future research may explore its role in green chemistry, leveraging its biodegradability and low toxicity compared to aromatic hydrazines.
Structure
2D Structure
Properties
IUPAC Name |
2-methoxyethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLPGQYDHJOZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885330-03-0 | |
| Record name | (2-methoxyethyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Preparation Method from Patent CN117447361A
A recent environmentally friendly and industrially scalable method involves a three-step sequence starting from ethylene glycol monomethyl ether:
| Step | Description | Conditions & Reagents |
|---|---|---|
| S1 | Reaction of ethylene glycol monomethyl ether with carbonyl diimidazole to form 2-methoxy-1H-ethyl pyrazole formate | Solvent: dichloromethane, chloroform, 1,2-dichloroethane, tetrahydrofuran, toluene, or xylene; Temperature: 0-20 °C; Molar ratio ethylene glycol monomethyl ether:carbonyl diimidazole = 1:1.0-1.2 |
| S2 | Nucleophilic substitution of the intermediate with hydrazine salt (hydrazine monohydrochloride, dihydrochloride, or sulfate) in the presence of a base (triethylamine, diisopropylethylamine, DBU, or pyridine) to obtain 1,2-hydrazine diacid-1,2-bis(2-methoxyethyl) ester | Molar ratio ethylene glycol monomethyl ether:hydrazine salt:base = 1:0.5:2-4; Heating and reflux; Reaction monitored by TLC; Post-reaction concentration, hot pulping with toluene, recrystallization from acetone-petroleum ether |
| S3 | Oxidation of the hydrazine diacid ester with N-bromosuccinimide in the presence of a base to obtain bis-2-methoxyethyl azo dicarboxylic acid ester | Solvent: dichloromethane, chloroform, 1,2-dichloroethane, toluene, or xylene; Temperature: 0-30 °C; Molar ratio hydrazine diacid ester:N-bromosuccinimide:base = 1:1-1.2:1-1.2; Reaction time: 2-16 hours |
This method avoids the use of phosgene, triphosgene, or corrosive 2-methoxyethyl chloroformate, making it safer and more environmentally friendly. The process can be conducted in a one-pot manner for steps S1 and S2, simplifying operations and reducing waste, which is advantageous for industrial scale-up.
Alternative Hydrazine Hydrohalide Preparation (EP0153168A2)
A general industrial approach to hydrazine hydrohalides, which can be adapted for (2-Methoxyethyl)hydrazine dihydrochloride, involves:
- Oxidation of benzophenone imine derivatives in the presence of copper halide catalysts.
- Hydrolysis with hydrohalogenic acids to yield hydrazine hydrohalides.
- pH adjustment of aqueous solutions to 3-7 before extraction to prevent hydrolysis of intermediates.
- Use of alkalis such as sodium hydroxide or ammonia for pH adjustment.
- Controlled atmosphere (oxygen-free) during pH adjustment to avoid hydrazine decomposition.
This method is typically conducted in batch or continuous multistage systems, with temperature ranging from 60 to 200 °C and pressures from 0.1 to 10 atm, with reaction times from 0.1 to 10 hours. Although this method is more general for hydrazine hydrohalides, it provides a framework for preparing hydrazine salts like this compound.
3 Comparative Data Table of Preparation Methods
| Feature | Method from CN117447361A (One-pot) | Industrial Hydrazine Hydrohalide Preparation (EP0153168A2) |
|---|---|---|
| Starting materials | Ethylene glycol monomethyl ether, carbonyl diimidazole, hydrazine salt | Benzophenone imine derivatives, copper halide catalysts, hydrohalogenic acid |
| Reaction type | Stepwise nucleophilic substitution and oxidation | Oxidation, hydrolysis, pH adjustment |
| Solvents | Dichloromethane, chloroform, toluene, xylene, etc. | Aqueous solutions |
| Temperature range | 0-30 °C | 60-200 °C |
| Reaction time | 2-16 hours (oxidation step) | 0.1-10 hours |
| Environmental considerations | Avoids phosgene, triphosgene, and corrosive chloroformates; one-pot reduces waste | Requires controlled atmosphere to prevent hydrazine decomposition |
| Scalability | Suitable for industrial production | Suitable for large-scale hydrazine hydrohalide production |
| Purification | Recrystallization, hot pulping, filtration | Extraction after pH adjustment |
4 Research Findings and Notes
- The one-pot method integrating steps S1 and S2 reduces intermediate handling, lowering operational complexity and waste generation.
- The use of carbonyl diimidazole as a reagent in place of phosgene or chloroformates provides a safer and more sustainable synthetic route.
- Hydrazine salts used in the nucleophilic substitution include hydrazine monohydrochloride, dihydrochloride, and sulfate, with the dihydrochloride salt being directly relevant to the target compound.
- The oxidation step employing N-bromosuccinimide is conducted at low temperatures to control reaction rates and prevent side reactions.
- Industrial hydrazine hydrohalide preparation methods emphasize careful pH control and oxygen exclusion to maintain product stability.
- No direct preparation protocols were found in common chemical databases or literature beyond patents, highlighting the specialized nature of this compound's synthesis.
5 Summary
The most authoritative and industrially relevant preparation method for this compound involves:
- Reacting ethylene glycol monomethyl ether with carbonyl diimidazole to form an intermediate.
- Nucleophilic substitution of this intermediate with hydrazine dihydrochloride in the presence of an organic base.
- Purification via recrystallization.
- Optional oxidation steps if derivatives are targeted.
This process is environmentally friendly, avoids highly toxic reagents, and is amenable to scale-up. Alternative industrial methods for hydrazine hydrohalides provide complementary strategies focusing on catalyst-mediated oxidation and hydrolysis with precise pH and atmosphere control.
Chemical Reactions Analysis
Core Reaction Types and Mechanisms
The compound participates in three primary reaction categories due to its hydrazine backbone and hydrochloride functionality:
Substitution Reactions
Reacts with alcohols or alkyl halides under catalytic conditions to form substituted hydrazines. For example:
-
Reagents : Methanol, methyl chloride (catalyst)
-
Mechanism : Nucleophilic substitution at the hydrazine nitrogen, facilitated by HCl acting as a proton donor.
Acid-Base Neutralization
The hydrochloride groups enable neutralization with alkalis to liberate free hydrazine derivatives:
-
Example : Reaction with NaOH yields (2-Methoxyethyl)hydrazine and NaCl .
-
Applications : Critical for isolating the free base in pharmaceutical synthesis.
Condensation with Carbonyl Compounds
Forms hydrazones via reaction with aldehydes/ketones:
-
Typical Reagents : Acetone, benzaldehyde.
-
Conditions : Room temperature, aqueous or alcoholic solutions .
Industrial-Scale Reaction Parameters
Data from analogous hydrazine hydrochloride processes (US4855501A ):
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 110–130°C | Higher temps accelerate kinetics but risk byproducts. |
| Pressure | 7–13 kg/cm² | Maintains reaction medium in liquid phase. |
| Catalyst (methyl chloride) | 5–20 mol% | Exceeding 20% reduces selectivity. |
| Reaction Time | 0.5–2 hours | Prolonged time decreases selectivity. |
Stepwise Process
-
Reagent Mixing : Combine (2-Methoxyethyl)hydrazine dihydrochloride with methanol and catalyst.
-
Heating/Pressurization : React at 125°C under autogenous pressure.
-
Distillation : Recover methanol and catalyst (e.g., methyl chloride) for reuse .
-
Crystallization : Separate unreacted starting material via solubility differences.
Byproducts and Mitigation
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| 1,1-Dimethylhydrazine | Over-alkylation | Optimize catalyst concentration . |
| Oxidized derivatives | Air exposure | Use inert atmosphere (N₂/Ar). |
Scientific Research Applications
Organic Chemistry
- Reducing Agent and Catalyst : (2-Methoxyethyl)hydrazine dihydrochloride is utilized as a reducing agent in various organic reactions. It facilitates the reduction of carbonyl compounds to their corresponding alcohols and is also employed as a catalyst in several synthetic pathways.
Biological Research
- Anticancer Properties : Studies have indicated that hydrazine derivatives, including this compound, may exhibit anticancer activities by inducing apoptosis in cancer cells. Research suggests that it can interact with cellular pathways involved in cell death .
- Antimycobacterial Activity : Recent investigations have shown that derivatives synthesized from (2-Methoxyethyl)hydrazine demonstrate promising activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment.
Medicinal Chemistry
- Drug Development : The compound is explored for its therapeutic properties and serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to form hydrazones through reactions with carbonyl compounds is significant for drug design .
Polymer Chemistry
- Catalyst and Stabilizer : In polymer chemistry, this compound acts as a catalyst and stabilizer, enhancing the properties of polymers during synthesis processes.
Antimycobacterial Activity Study
A study evaluated the efficacy of hydrazone derivatives synthesized from (2-Methoxyethyl)hydrazine against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited superior anti-TB activity compared to standard treatments like ciprofloxacin, highlighting the compound's potential in infectious disease therapy.
Structure-Activity Relationship (SAR) Analysis
Research focusing on the SAR of hydrazine derivatives revealed that specific modifications to the hydrazone moiety could enhance biological activity. For instance, certain substitutions were associated with increased potency against cancer cell lines, providing insights into optimizing drug candidates derived from this compound.
Toxicity Profile
Preliminary assessments indicate that this compound may pose health risks upon exposure, including acute toxicity and skin irritation. Toxicological studies suggest careful handling is necessary due to potential reproductive toxicity and other adverse effects observed in laboratory settings .
Mechanism of Action
The mechanism by which (2-Methoxyethyl)hydrazine dihydrochloride exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved can vary, but the compound generally acts through its hydrazine moiety, which can form stable complexes with metal ions or participate in redox reactions.
Comparison with Similar Compounds
Key Observations :
- Solubility : The methoxyethyl group in the target compound improves aqueous solubility compared to phenyl-substituted derivatives like (2-phenylethyl)hydrazine diHCl, which are more lipophilic .
- Stability: Unlike 1,2-dimethylhydrazine diHCl, which decomposes readily and is carcinogenic, (2-methoxyethyl)hydrazine diHCl exhibits moderate stability under anhydrous conditions .
Nucleophilic Reactivity
(2-Methoxyethyl)hydrazine diHCl participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. This reactivity is shared with other hydrazine dihydrochlorides, such as phenylhydrazine diHCl, but the methoxyethyl group introduces steric and electronic effects that alter reaction kinetics .
Example : In the synthesis of pyrazoles, (2-methoxyethyl)hydrazine diHCl reacts with trifluoroacetonyl chromones to yield 3-trifluoromethylpyrazoles in ~60–75% yields , comparable to reactions using methylhydrazine diHCl but with improved regioselectivity .
Contrast with Phenylhydrazine Derivatives
Phenylhydrazine diHCl (e.g., (2-phenylethyl)hydrazine diHCl) is widely used in Fischer indole synthesis. However, its aromatic substituent limits compatibility with strong oxidizing agents, whereas the methoxyethyl group in the target compound allows for broader applicability in reductive environments .
Critical Research Findings
- Stability Limitations : Dihydrochloride salts of hydrazines with bulky substituents (e.g., diphenyl-dibenzylhydrazine diHCl) exhibit poor stability due to weak N–N bonds, but smaller substituents (methoxyethyl) mitigate this issue .
- Reaction Failures : Reactions with 3-methoxy chromones using hydrazine diHCl often yield complex mixtures, highlighting the need for optimized conditions when using substituted hydrazines .
Biological Activity
(2-Methoxyethyl)hydrazine dihydrochloride, with the molecular formula and CAS Number 885330-03-0, is a hydrazine derivative that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 155.05 g/mol
- Appearance : White crystalline solid
- Solubility : Highly soluble in water due to the presence of two hydrochloride groups.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The compound may exhibit its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The compound could bind to various receptors, influencing signal transduction pathways and cellular responses.
Antitumor Activity
Research indicates that this compound has potential antitumor properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against several cancer cell lines, including:
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Toxicological Profile
The safety profile of this compound is critical for its potential therapeutic applications. Toxicological assessments indicate that exposure can lead to:
- Acute Toxicity : Symptoms may include nausea, dizziness, and respiratory distress.
- Chronic Effects : Prolonged exposure could result in organ damage, particularly affecting the liver and kidneys.
Case Studies
-
Study on Antitumor Efficacy :
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human cancer cells. The results demonstrated significant growth inhibition in HeLa cells, suggesting a possible mechanism involving apoptosis induction. -
Toxicological Assessment :
In a toxicity study involving animal models, it was observed that high doses led to significant hepatotoxicity and nephrotoxicity. The study emphasized the importance of dosage regulation when considering therapeutic applications.
Q & A
Basic: What are the recommended synthesis and purification methods for (2-Methoxyethyl)hydrazine dihydrochloride?
Answer:
The synthesis of this compound typically involves the reaction of 2-methoxyethyl chloride with hydrazine hydrate under controlled conditions. Key steps include:
- Diazotization : Maintain temperatures between 0–5°C to minimize side reactions .
- Reduction : Adjust pH to 3–4 using hydrochloric acid to favor hydrazine salt formation .
- Purification : Recrystallize the product from methanol or ethanol to achieve >98% purity, as verified by HPLC .
Note : Ensure stoichiometric excess of hydrazine (1.5–2.0 equivalents) to maximize yield.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on the hydrazine (-NH-NH2) and methoxy (-OCH3) signals .
- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) .
- Elemental Analysis : Verify Cl content (theoretical: ~25.3%) to confirm dihydrochloride stoichiometry .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
- Toxicity Mitigation : Refer to analogous hydrazine derivatives (e.g., 1,2-dimethylhydrazine dihydrochloride), which are carcinogenic. Implement spill containment protocols and avoid skin contact .
Advanced: How does the methoxyethyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The electron-donating methoxy (-OCH3) group enhances the nucleophilicity of the hydrazine moiety, enabling reactions with electrophiles like carbonyl compounds. For example:
- Schiff Base Formation : React with aldehydes/ketones in methanol under reflux (4–6 hours) to form hydrazones, monitored by TLC .
- Selectivity : The methoxy group sterically hinders bulky electrophiles, favoring reactions at the hydrazine terminal -NH2 site .
Advanced: How can stability discrepancies in hydrazine derivatives under varying pH conditions be resolved?
Answer:
Contradictory stability data (e.g., decomposition rates in acidic vs. neutral media) can be addressed by:
- Comparative Studies : Test this compound alongside its sulfate or hydrate forms under identical conditions (pH 2–7, 25–50°C) .
- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 260 nm) to track decomposition products like hydrazine or formaldehyde .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Studies : Conduct in vitro assays (e.g., cytotoxicity on HT-29 colon cancer cells) across a wide concentration range (1 nM–100 µM) to identify threshold effects .
- Metabolite Profiling : Use LC-MS to differentiate parent compound effects from metabolites, which may exhibit conflicting activities .
Advanced: How can researchers optimize reaction conditions for selective functionalization?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity vs. protic solvents (ethanol) for stabilization .
- Catalyst Selection : Employ Lewis acids (e.g., ZnCl2) to direct reactions toward specific sites, such as the hydrazine -NH2 group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
